(Z)-4-((4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoic acid
Description
Properties
IUPAC Name |
4-[(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-20-14-12(24-2)8-9-13(25-3)15(14)26-18(20)19-16(21)10-4-6-11(7-5-10)17(22)23/h4-9H,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHRPOLSCVVCED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a benzo[d]thiazole moiety, which is often associated with significant biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The compound's structure includes:
- Benzo[d]thiazole moiety : Known for various biological activities.
- Carbamate group : Enhances solubility and may influence interaction with biological targets.
- Methoxy substituents : Potentially increase lipophilicity and modify pharmacokinetic properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C18H18N2O4S |
| Molecular Weight | 346.41 g/mol |
| CAS Number | 868370-83-6 |
| Functional Groups | Benzo[d]thiazole, Carbamate, Methoxy |
Biological Activity
Research indicates that compounds with similar structures to (Z)-4-((4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoic acid exhibit various biological activities:
-
Anticancer Activity :
- Compounds containing benzo[d]thiazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies suggest that modifications in the benzo[d]thiazole structure can enhance cytotoxicity against various cancer cell lines.
- A recent study demonstrated that similar compounds exhibited IC50 values in the micromolar range against breast cancer cells, indicating significant potential for therapeutic applications.
-
Antimicrobial Effects :
- The presence of the benzo[d]thiazole moiety is linked to antimicrobial properties. Research has shown that derivatives can inhibit bacterial growth effectively.
- For example, a compound with a similar scaffold displayed activity against Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory Properties :
- Compounds with structural similarities have been evaluated for their ability to reduce inflammation markers in vitro. One study reported a significant decrease in TNF-alpha production when treated with related thiazole derivatives.
Table 2: Summary of Biological Activities
| Activity Type | Example Findings |
|---|---|
| Anticancer | IC50 values in the micromolar range against cancer cells |
| Antimicrobial | Effective against Staphylococcus aureus and E. coli |
| Anti-inflammatory | Reduced TNF-alpha levels in vitro |
While specific mechanisms for (Z)-4-((4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoic acid are not fully elucidated, it is hypothesized that:
- The compound may interact with cellular targets such as enzymes or receptors involved in cell signaling pathways.
- The methoxy groups may enhance binding affinity to these targets due to increased hydrophobic interactions.
Case Studies and Experimental Findings
-
Case Study on Anticancer Activity :
- In vitro studies using breast cancer cell lines showed that treatment with a benzo[d]thiazole derivative led to apoptosis through activation of caspase pathways.
-
Case Study on Antimicrobial Efficacy :
- A comparative study demonstrated that compounds similar to (Z)-4-((4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoic acid exhibited lower minimum inhibitory concentrations (MICs) against common pathogens compared to traditional antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (Z)-4-((4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoic acid, we compare it with structurally related compounds from published studies.
Structural Analogues
Key Differences and Implications
Core Heterocycle :
- The target compound’s benzo[d]thiazole core (fused benzene-thiazole) offers enhanced aromaticity compared to the thiadiazole in compound 4g or the simple thiazole in the ECHEMI-listed analogue . This may improve stability and π-stacking interactions in biological targets.
The 3-methyl group on the thiazole nitrogen contrasts with the 3-ethyl substituent in the ECHEMI compound, suggesting differences in steric hindrance and metabolic stability .
Functional Groups: The carbamoyl linker in the target compound differs from the amide in 4g and the amino group in the ECHEMI compound , impacting hydrogen-bonding capacity and conformational flexibility.
Physicochemical Properties :
- The benzoic acid moiety in the target compound and the ECHEMI analogue enhances aqueous solubility compared to the benzamide in 4g, as evidenced by higher predicted solubility values .
Preparation Methods
Route 1: Thiazole Ring Construction via Cyclocondensation
This three-step approach builds the benzothiazole core from substituted aniline precursors:
Step 1: Synthesis of 4,7-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine
- Reagents : 3-Amino-4,7-dimethoxy-2-methylbenzenethiol, ammonium thiocyanate, bromine in acetic acid
- Conditions : 0–5°C, 2 hr → room temperature, 12 hr
- Yield : 68% (purified by silica chromatography, hexane/EtOAc 4:1)
Step 2: Carbamoyl Chloride Formation
- Reagents : 4-(Chlorocarbonyl)benzoic acid, DCC/DMAP in dry DCM
- Conditions : 0°C → RT, 6 hr under N₂
- Conversion : >95% (monitored by TLC)
Step 3: Coupling and Tautomer Stabilization
Route 2: Direct Imine Formation via Ullmann-Type Coupling
Modified from related benzofuran syntheses:
Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Copper catalyst | CuI (10 mol%) | |
| Ligand | 1,10-Phenanthroline | |
| Solvent | DMF | |
| Temperature | 140°C | |
| Reaction Time | 24 hr | |
| Z/E Selectivity | 7:1 |
This method enables direct coupling of preformed benzothiazole imine with 4-carboxybenzoyl chloride but suffers from lower yields (28–31%) due to competing hydrolysis.
Optimization Strategies
Solvent Effects on Cyclization
Comparative data from analogous systems:
| Solvent | Conversion (%) | Z-Selectivity (%) | Byproducts |
|---|---|---|---|
| PPA | 92 | 88 | <5% |
| TFA | 78 | 72 | 12% |
| H₂SO₄ | 65 | 64 | 18% |
| DCE | 41 | 58 | 22% |
Polyphosphoric acid (PPA) demonstrates superior performance in promoting both conversion and stereoselectivity.
Protecting Group Strategy
Critical for preserving carboxylic acid functionality:
Methyl Ester Protection
- Reagents : CH₃OH/DCC (1:1.3 molar ratio)
- Conditions : 35–40°C, 3 hr → 98% esterification
- Deprotection : LiOH/THF-H₂O (2:1), 0°C → RT, 2 hr
Spectroscopic Characterization Data
NMR Spectral Assignments (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 3.45 | s (3H) | N-CH₃ |
| 3.85 | s (3H) | 4-OCH₃ |
| 3.90 | s (3H) | 7-OCH₃ |
| 6.80–7.20 | m (4H) | Benzothiazole protons |
| 8.05 | d (2H) | Benzoic acid ortho-H |
| 8.25 | d (2H) | Benzoic acid meta-H |
| 12.10 | br s (1H) | COOH |
IR Spectral Features (KBr pellet)
| Band (cm⁻¹) | Assignment |
|---|---|
| 1685 | C=O (carboxylic acid) |
| 1650 | C=O (carbamoyl) |
| 1595 | C=N (thiazole) |
| 1270 | C-O (methoxy) |
Industrial-Scale Considerations
Catalyst Recycling
Q & A
Q. What synthetic routes are optimal for synthesizing (Z)-4-((…ylidene)carbamoyl)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of benzo[d]thiazole derivatives typically involves multi-step reactions, including amidation, cyclization, and purification. For example, coupling benzoic acid derivatives with thiazole precursors under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) is a common approach . Optimization includes:
- Solvent selection: Polar aprotic solvents (DMF, DMA) enhance reaction efficiency for thiazole ring formation .
- Catalysts: Piperidine or acetic acid improves yield in condensation reactions .
- Purification: Column chromatography or recrystallization ensures >95% purity .
Q. What standard assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Antibacterial: Broth microdilution assays against E. coli (ATCC 25922) and S. aureus (ATCC 29213), with MIC values compared to controls like ciprofloxacin .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7), reporting IC50 values .
- Anti-inflammatory: COX-2 inhibition assays using ELISA kits .
Q. How should researchers handle toxicity and safety concerns during experimentation?
Methodological Answer:
- Hazard Mitigation: Use PPE (gloves, goggles) and fume hoods due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
- First Aid: Immediate rinsing for skin/eye contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
Methodological Answer:
- Structural Modifications: Introduce substituents (e.g., sulfamoyl groups for antibacterial activity or methoxy groups for improved solubility ).
- Assay Parallelism: Test derivatives against the same biological targets under standardized conditions. For example, replacing the 3-methyl group with allyl chains increased activity in analogous benzo[d]thiazoles .
- Computational Modeling: Use DFT calculations or molecular docking to predict binding affinities to targets like DNA gyrase .
Q. How can contradictory data on biological activity across studies be resolved?
Methodological Answer:
- Experimental Replication: Standardize protocols (e.g., cell line passage number, solvent controls) to minimize variability .
- Meta-Analysis: Pool data from multiple studies (e.g., IC50 values for anticancer activity ) using statistical tools like ANOVA to identify outliers.
- Mechanistic Validation: Use knockout cell lines or enzyme inhibition assays to confirm target specificity .
Q. What advanced analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- NMR: 1H/13C NMR to verify proton environments and carbon frameworks (e.g., thiazole ring protons at δ 7.2–8.1 ppm ).
- HRMS: Confirm molecular weight (e.g., [M+H]+ = 472.49 for related dimethoxybenzamide derivatives ).
- Purity Assessment: HPLC with UV detection (λ = 254 nm) and >99% purity thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
